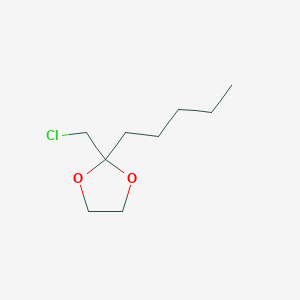![molecular formula C13H12N4 B14618040 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-16-3](/img/structure/B14618040.png)
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with a quinoline ring, with a propan-2-yl group attached to the triazine ring.
準備方法
The synthesis of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be achieved through various synthetic routes. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the condensation reaction. The molecular structures of the synthesized compounds are elucidated using elemental analysis and spectral data .
化学反応の分析
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, iodine, and other halogens . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine and iodine can lead to the formation of halogenated derivatives of the compound .
科学的研究の応用
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications. It has been studied for its potential antiviral and antimicrobial activities . The compound has shown promising results in inhibiting the growth of various pathogenic organisms, making it a potential candidate for the development of new antimicrobial agents . Additionally, the compound has been investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells .
作用機序
The mechanism of action of 3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol . This inhibition leads to a reduction in the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The compound also exhibits DNA intercalating properties, which contribute to its antiviral and anticancer activities .
類似化合物との比較
3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazino[5,6-b]indole . These compounds share similar structural features and biological activities. this compound is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which may enhance its biological activity and selectivity .
特性
CAS番号 |
60075-16-3 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
3-propan-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C13H12N4/c1-8(2)13-15-11-7-14-10-6-4-3-5-9(10)12(11)16-17-13/h3-8H,1-2H3 |
InChIキー |
QGVAUNLWWXCNOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
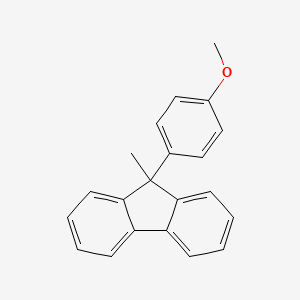
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
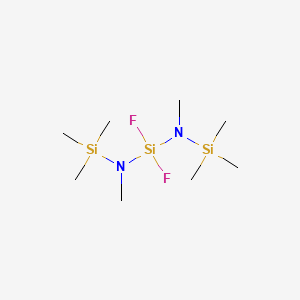
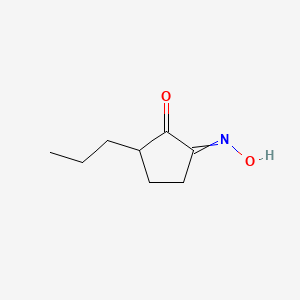
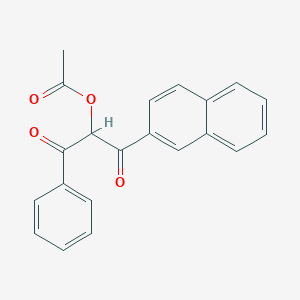
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
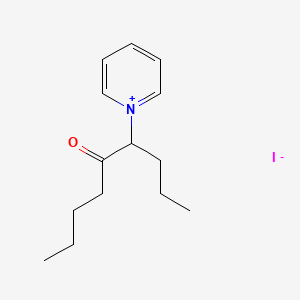
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
